molecular formula C11H10O4 B12663395 Propane-1,3-diyl isophthalate CAS No. 97552-48-2

Propane-1,3-diyl isophthalate

Cat. No.: B12663395
CAS No.: 97552-48-2
M. Wt: 206.19 g/mol
InChI Key: DLAPJRRJGUIWTG-UHFFFAOYSA-N
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Description

Propane-1,3-diyl isophthalate is a chemical compound with the molecular formula C11H10O4. It is an ester derived from isophthalic acid and propane-1,3-diol. This compound is known for its applications in the synthesis of polyesters and other polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane-1,3-diyl isophthalate can be synthesized through the esterification of isophthalic acid with propane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Propane-1,3-diyl isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Propane-1,3-diyl isophthalate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.

    Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to explore its use in medical devices and implants.

    Industry: It is used in the production of high-performance plastics and resins

Mechanism of Action

The mechanism of action of propane-1,3-diyl isophthalate involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long polymer chains. The ester groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the resulting polymers .

Comparison with Similar Compounds

  • Ethane-1,2-diyl isophthalate
  • Butane-1,4-diyl isophthalate
  • Bisphenol A isophthalate

Comparison: Propane-1,3-diyl isophthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to ethane-1,2-diyl isophthalate and butane-1,4-diyl isophthalate, this compound offers a balance between flexibility and rigidity in polymeric materials. Bisphenol A isophthalate, on the other hand, provides higher thermal stability but may have different biocompatibility profiles .

Properties

CAS No.

97552-48-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3,7-dioxabicyclo[7.3.1]trideca-1(13),9,11-triene-2,8-dione

InChI

InChI=1S/C11H10O4/c12-10-8-3-1-4-9(7-8)11(13)15-6-2-5-14-10/h1,3-4,7H,2,5-6H2

InChI Key

DLAPJRRJGUIWTG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC(=CC=C2)C(=O)OC1

Origin of Product

United States

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